3-Nitro-4-propoxyaniline hydrochloride
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Overview
Description
3-Nitro-4-propoxyaniline hydrochloride is an organic compound with the molecular formula C9H13ClN2O3 It is a derivative of aniline, where the aniline ring is substituted with a nitro group at the 3-position and a propoxy group at the 4-position The hydrochloride form is commonly used to enhance the compound’s solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-propoxyaniline hydrochloride typically involves a multi-step process:
Nitration of Aniline: Aniline is first nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 3-position.
Propoxylation: The nitrated aniline is then reacted with propyl bromide (C3H7Br) in the presence of a base such as potassium carbonate (K2CO3) to introduce the propoxy group at the 4-position.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-propoxyaniline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) as bases, and various alkyl halides or acyl chlorides.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-Amino-4-propoxyaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
3-Nitro-4-propoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-propoxyaniline hydrochloride depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules.
Pathways Involved: The compound may affect oxidative stress pathways, leading to cell damage or death in certain contexts.
Comparison with Similar Compounds
Similar Compounds
3-Nitroaniline: Similar structure but lacks the propoxy group.
4-Propoxyaniline: Similar structure but lacks the nitro group.
3-Nitro-4-methoxyaniline: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
3-Nitro-4-propoxyaniline hydrochloride is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-nitro-4-propoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13;/h3-4,6H,2,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWRAPZNPUMZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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